tert-Butyl benzo[b]thiophen-3-ylcarbamate
Description
tert-Butyl benzo[b]thiophen-3-ylcarbamate is a carbamate derivative featuring a benzo[b]thiophene core fused with a tert-butyl carbamate group. The benzo[b]thiophene moiety introduces a fused aromatic system, which may enhance stability, π-π interactions, and binding affinity in pharmaceutical contexts compared to simpler heterocycles .
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIERANRXVQECJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525399 | |
| Record name | tert-Butyl 1-benzothiophen-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89564-05-6 | |
| Record name | tert-Butyl 1-benzothiophen-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-benzothiophen-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing tert-Butyl benzo[b]thiophen-3-ylcarbamate involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophenes, including tert-butyl benzo[b]thiophen-3-ylcarbamate, exhibit promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that benzo[b]thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established reaction mechanisms such as nucleophilic substitutions and coupling reactions .
Peptidomimetics
The compound's structural characteristics make it an excellent scaffold for designing peptidomimetics—molecules that mimic the structure of peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design, where mimicking biological structures can lead to novel therapeutic agents .
Fluorescent Materials
Research has demonstrated that certain benzo[b]thiophene derivatives exhibit fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to tune the electronic properties through substitution patterns enhances their utility in material science.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: tert-Butyl thiophen-3-ylcarbamate is synthesized in 61% yield via a diphenylphosphoryl azide-mediated route , while azetidine derivatives achieve higher yields (up to 99%) .
- Molecular Weight : The phenyl-thiophene derivative (275.37 g/mol) is heavier than the benzo[b]thiophene analog (261.33 g/mol), reflecting differences in substituents.
Spectroscopic and Physicochemical Properties
- NMR Signatures :
- Lipophilicity : The benzo[b]thiophene core likely enhances lipophilicity compared to thiophene, improving membrane permeability but reducing aqueous solubility.
Biological Activity
tert-Butyl benzo[b]thiophen-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
This compound features a unique structure that imparts distinct chemical and biological properties. Its synthesis typically involves the reaction of benzo[b]thiophene derivatives with carbamates, leading to a compound that can undergo various chemical transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function and affecting cellular pathways involved in various biological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on benzothiophene derivatives have shown effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 2.6 µM against this pathogen .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through its ability to inhibit specific kinases implicated in tumorigenesis. For instance, inhibitors derived from the benzothiophene scaffold have shown nanomolar activity against PIM kinases (PIM1, PIM2, PIM3), which are associated with cancer progression .
Structure-Activity Relationship (SAR)
A systematic examination of structure-activity relationships has been conducted to delineate how modifications at the C-3 position of benzothiophene derivatives influence their potency and cytotoxicity. The results indicate that certain substituents can enhance antimicrobial efficacy while minimizing cytotoxic effects on eukaryotic cells .
Case Studies
- Inhibition of Kinases : A study highlighted the development of potent inhibitors based on the benzothiophene scaffold targeting LIMK1 and PIM kinases, showing promising results in cell-based assays .
- Antitubercular Activity : Another investigation demonstrated that 3-substituted benzothiophenes were effective against virulent M. tuberculosis strains, suggesting that further optimization could lead to new therapeutic agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
